4-((2,6-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)pyridin-4-yl)oxy)butan-1-ol
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Overview
Description
4-((2,6-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)pyridin-4-yl)oxy)butan-1-ol is a complex organic compound with a unique structure that includes a pyridine ring substituted with two oxazoline groups and a butanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,6-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)pyridin-4-yl)oxy)butan-1-ol typically involves multiple steps. One common method starts with the preparation of 2,6-bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)pyridine, which is then reacted with 4-chlorobutan-1-ol under basic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-((2,6-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)pyridin-4-yl)oxy)butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The oxazoline rings can be reduced to form corresponding amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group typically yields a ketone or aldehyde, while reduction of the oxazoline rings results in amines .
Scientific Research Applications
4-((2,6-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)pyridin-4-yl)oxy)butan-1-ol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism by which 4-((2,6-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)pyridin-4-yl)oxy)butan-1-ol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The oxazoline rings and pyridine moiety can coordinate with metal ions, influencing the activity of metalloenzymes. Additionally, the compound’s structure allows it to interact with biological membranes, potentially disrupting microbial cell walls .
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)pyridine: A precursor in the synthesis of the target compound.
4-Chlorobutan-1-ol: Another precursor used in the synthesis.
2,6-Bis(4,4-dimethyl-4,5-dihydrothiazol-2-yl)pyridine: A similar compound with thiazoline rings instead of oxazoline.
Uniqueness
4-((2,6-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)pyridin-4-yl)oxy)butan-1-ol is unique due to its combination of oxazoline rings and a butanol moiety, which imparts distinct chemical and biological properties. Its ability to form stable complexes with transition metals and its potential bioactivity make it a valuable compound for various applications .
Properties
Molecular Formula |
C19H27N3O4 |
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Molecular Weight |
361.4 g/mol |
IUPAC Name |
4-[2,6-bis(4,4-dimethyl-5H-1,3-oxazol-2-yl)pyridin-4-yl]oxybutan-1-ol |
InChI |
InChI=1S/C19H27N3O4/c1-18(2)11-25-16(21-18)14-9-13(24-8-6-5-7-23)10-15(20-14)17-22-19(3,4)12-26-17/h9-10,23H,5-8,11-12H2,1-4H3 |
InChI Key |
UNJJMHQCGTYQAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(=N1)C2=CC(=CC(=N2)C3=NC(CO3)(C)C)OCCCCO)C |
Origin of Product |
United States |
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